Product packaging for HMRef-S-Neu5Ac(Cat. No.:)

HMRef-S-Neu5Ac

Cat. No.: B1192939
M. Wt: 794.7772
InChI Key: DNWGDCMJPCUGGF-KEQDJJCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMRef-S-Neu5Ac is a novel sialidase-activatable fluorescence probe designed for the sensitive and specific detection of sialidase activity . This probe was developed to address the inherent instability of sialic acid conjugates, which can reduce selectivity and sensitivity in assays . The design incorporates a self-immolative spacer with a higher pKa between the sialic acid residue (N-acetylneuraminic acid, Neu5Ac) and the HMRef fluorophore, which grants the probe superior stability compared to previous designs . Sialidases are enzymes that catalyze the hydrolysis of terminal sialic acid residues from glycoconjugates, and visualizing their activity is crucial for understanding their roles in various biological and pathological processes . Sialic acids, like Neu5Ac, are nine-carbon monosaccharides that are commonly found as terminal sugars on glycoproteins and glycolipids on cell surfaces, where they are involved in cellular recognition, immune response, and pathogen adhesion . The probe works on an activation principle: upon enzymatic cleavage by sialidase, the specific structure is hydrolyzed, leading to a fluorescence signal. This mechanism allows researchers to visually monitor sialidase activity in real-time. This compound is a valuable tool for researchers studying sialidase-related pathways in areas such as cancer research, microbiology, and immunology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C41H41F3N2O11

Molecular Weight

794.7772

IUPAC Name

(1S,3S,4S,5R)-4-acetamido-3-hydroxy-1-(4-(((3'-((2,2,2-trifluoroethyl)amino)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)methyl)phenoxy)-5-((1S,2R)-1,2,3-trihydroxypropyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C41H41F3N2O11/c1-22(48)46-36-28(37(51)33(50)18-47)16-39(38(52)53,17-32(36)49)57-26-9-6-23(7-10-26)19-54-27-11-13-31-35(15-27)56-34-14-25(45-21-40(42,43)44)8-12-30(34)41(31)29-5-3-2-4-24(29)20-55-41/h2-15,28,32-33,36-37,45,47,49-51H,16-21H2,1H3,(H,46,48)(H,52,53)/t28-,32+,33-,36+,37+,39+,41?/m1/s1

InChI Key

DNWGDCMJPCUGGF-KEQDJJCZSA-N

SMILES

O=C([C@@]1(OC2=CC=C(COC3=CC4=C(C5(C6=C(O4)C=C(NCC(F)(F)F)C=C6)OCC7=C5C=CC=C7)C=C3)C=C2)C[C@H](O)[C@@H](NC(C)=O)[C@H]([C@H](O)[C@H](O)CO)C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HMRef-S-Neu5Ac

Origin of Product

United States

Biosynthesis and Metabolic Pathways of N Acetylneuraminic Acid Neu5ac in Biological Systems

De Novo Biosynthesis of Neu5Ac from Precursors (e.g., UDP-GlcNAc, ManNAc, PEP)

The de novo synthesis of Neu5Ac in vertebrate cells is a cytosolic pathway that commences with uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). researchgate.netrsc.org This pathway involves a multi-step enzymatic conversion to generate the free sialic acid. The primary precursors for this synthesis are UDP-GlcNAc, N-acetylmannosamine (ManNAc), and phosphoenolpyruvate (B93156) (PEP). researchgate.netresearchgate.netresearchgate.net

The initial and rate-limiting step in this pathway is the conversion of UDP-GlcNAc to ManNAc. wikipedia.org ManNAc is then phosphorylated to ManNAc-6-phosphate. Subsequently, ManNAc-6-phosphate condenses with PEP to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). researchgate.netnih.gov The final step in the cytosolic synthesis is the dephosphorylation of Neu5Ac-9-P to yield free Neu5Ac. researchgate.netnih.gov

The biosynthesis of Neu5Ac is orchestrated by a cascade of specific enzymes, each catalyzing a distinct step in the pathway.

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): In vertebrates, the first two steps are catalyzed by a bifunctional enzyme, GNE. researchgate.netrsc.org The epimerase domain of GNE converts UDP-GlcNAc to ManNAc. wikipedia.orgacs.org The kinase domain then phosphorylates ManNAc to produce ManNAc-6-phosphate. researchgate.netacs.org The activity of GNE is a critical regulatory point in the sialic acid biosynthetic pathway. wikipedia.org

N-acetylneuraminic acid 9-phosphate synthase (NANS): This enzyme, also known as Neu5Ac-9-phosphate synthase, catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to form Neu5Ac-9-phosphate. researchgate.netresearchgate.netresearchgate.net

N-acetylneuraminic acid 9-phosphate phosphatase (NANP): The final step in the cytosolic synthesis of Neu5Ac is the dephosphorylation of Neu5Ac-9-phosphate by NANP to produce free N-acetylneuraminic acid. researchgate.netnih.gov

EnzymeAbbreviationFunction in Neu5Ac BiosynthesisSubstrate(s)Product
UDP-GlcNAc 2-epimerase/ManNAc kinaseGNECatalyzes the first two steps of de novo synthesis.UDP-GlcNAc, ManNAc, ATPManNAc, ManNAc-6-phosphate
N-acetylneuraminic acid 9-phosphate synthaseNANSCondenses ManNAc-6-phosphate with PEP.ManNAc-6-phosphate, PEPNeu5Ac-9-phosphate
N-acetylneuraminic acid 9-phosphate phosphataseNANPDephosphorylates Neu5Ac-9-phosphate.Neu5Ac-9-phosphateN-acetylneuraminic acid (Neu5Ac)
Key Enzymes in the De Novo Biosynthesis of N-Acetylneuraminic Acid.

Studies on the subcellular distribution of the enzymes involved in Neu5Ac biosynthesis have indicated that they are primarily localized in the soluble cell fraction, which corresponds to the cytosol. rsc.orgnih.govnih.gov This includes UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase (the two activities of the GNE enzyme), as well as NANS and NANP. researchgate.netnih.gov The cytosolic localization of these enzymes ensures the efficient production of Neu5Ac from its precursors within this compartment. researchgate.net

Activation of Neu5Ac to Cytidine (B196190) Monophosphate-Neu5Ac (CMP-Neu5Ac)

For Neu5Ac to be utilized as a donor substrate for the sialylation of glycoconjugates, it must first be activated to a high-energy sugar nucleotide, cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govnih.gov This activation step is a prerequisite for the transfer of sialic acid to nascent glycan chains. nih.gov The synthesis of CMP-Neu5Ac is catalyzed by CMP-Neu5Ac synthetase (CMAS), which utilizes cytidine triphosphate (CTP) as the energy source to condense with Neu5Ac. nih.govmdpi.com

A distinctive feature of sialic acid metabolism is the subcellular localization of its activation. Unlike other monosaccharides which are activated in the cytosol, the activation of Neu5Ac to CMP-Neu5Ac occurs predominantly in the nucleus. nih.govpnas.orgresearchgate.net The enzyme responsible for this reaction, CMP-Neu5Ac synthetase, is localized to the nucleus. nih.govpnas.org While the majority of CMP-Neu5Ac synthetase activity is nuclear, some studies have detected a faint cytoplasmic signal, suggesting a potential minor cytosolic presence. pnas.org The biological significance of this unique nuclear localization is not fully understood, but it is postulated that it may serve to sequester CMP-Neu5Ac from the cytoplasm, where it can act as an allosteric inhibitor of GNE, thereby regulating its own production. pnas.org Once synthesized in the nucleus, CMP-Neu5Ac is then transported out to the cytosol. researchgate.netreactome.org

Following its synthesis in the nucleus and transport to the cytosol, CMP-Neu5Ac must be imported into the lumen of the Golgi apparatus to be used by sialyltransferases for the sialylation of glycoproteins and glycolipids. researchgate.netnih.govnih.gov This transport across the Golgi membrane is mediated by a specific carrier protein, the CMP-sialic acid transporter (CST), encoded by the SLC35A1 gene. reactome.orgreactome.org

The CMP-sialic acid transporter functions as an antiporter, exchanging CMP-Neu5Ac from the cytosol for CMP in the Golgi lumen. nih.govreactome.org This antiport mechanism is crucial for maintaining the concentration gradient necessary for efficient transport. The transporter is localized to the medial and trans-Golgi cisternae, which aligns with the localization of many sialyltransferases. nih.gov Kinetic analyses have shown that the transport of CMP-Neu5Ac is a saturable process and dependent on temperature. nih.gov The transporter exhibits a high affinity for CMP-Neu5Ac. nih.gov

ProcessEnzyme/TransporterSubcellular LocationFunction
Activation of Neu5AcCMP-Neu5Ac synthetase (CMAS)NucleusSynthesizes CMP-Neu5Ac from Neu5Ac and CTP.
Transport to GolgiCMP-sialic acid transporter (CST/SLC35A1)Golgi membraneTransports CMP-Neu5Ac from the cytosol into the Golgi lumen in exchange for CMP.
Activation and Transport of N-Acetylneuraminic Acid.

Catabolism and Recycling of Neu5Ac in Mammalian Cells

The metabolism of Neu5Ac in mammalian cells involves both biosynthetic and catabolic pathways to maintain homeostasis. jci.org Sialic acids can be salvaged and recycled within the cell. Neu5Ac released from the breakdown of glycoproteins and glycolipids in the lysosome can be re-utilized for the synthesis of CMP-Neu5Ac. jci.org

The primary catabolic enzyme for Neu5Ac is N-acetylneuraminate pyruvate (B1213749) lyase (NPL), which catalyzes the reversible cleavage of Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate. researchgate.netjci.org This catabolic pathway is physiologically significant for muscle function. jci.org In addition to this primary catabolic route, Neu5Ac can be metabolized through other pathways, and its catabolic products can be further utilized by the cell.

Enzymatic Hydrolysis by Neuraminidases (Sialidases)

The catabolism of sialoglycoconjugates begins with the enzymatic removal of terminal sialic acid residues, a reaction catalyzed by a class of glycoside hydrolase enzymes known as neuraminidases, or sialidases. wikipedia.org These enzymes cleave the α-ketosidic linkages that connect Neu5Ac to the underlying glycan chain. nih.gov

Neuraminidases are a diverse family of enzymes found across a wide range of organisms, from viruses to mammals. wikipedia.org In mammals, at least four different neuraminidase isozymes (NEU1, NEU2, NEU3, and NEU4) have been identified, each with distinct subcellular localizations and substrate specificities. wikipedia.org For instance, NEU1 is primarily located in lysosomes, where it participates in the degradation of glycoproteins and glycolipids that have been taken up by the cell through endocytosis. wikipedia.org

The specificity of neuraminidases is determined by the type of glycosidic linkage they cleave. They can hydrolyze α(2→3), α(2→6), and α(2→8) linkages, which are the most common ways Neu5Ac is attached to galactose, N-acetylgalactosamine, or another sialic acid residue, respectively. wikipedia.orgnih.gov The activity of these enzymes is critical for glycan recycling and the regulation of cellular processes influenced by sialylation. oup.com For example, the removal of Neu5Ac by neuraminidases can unmask underlying galactose residues, which can then be recognized by specific lectins, triggering downstream signaling events.

Table 1: Linkage Specificity of Neuraminidases
Linkage TypeDescriptionEnzyme Action
α(2→3)Neu5Ac linked to the C-3 position of a galactose residue.Cleaved by various neuraminidases. wikipedia.org
α(2→6)Neu5Ac linked to the C-6 position of a galactose or N-acetylgalactosamine residue.Hydrolyzed by specific neuraminidases. wikipedia.org
α(2→8)Neu5Ac linked to the C-8 position of another sialic acid residue, forming polysialic acid chains.Cleaved by specific neuraminidases, including endosialidases. wikipedia.org

Role of N-Acetylneuraminate Lyase (NAL) in Degradation

Once liberated from glycoconjugates by neuraminidases, free Neu5Ac in the cytosol can be catabolized by the enzyme N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminic acid aldolase (B8822740). wikipedia.org This enzyme belongs to the family of lyases and catalyzes the reversible cleavage of Neu5Ac into two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate. nih.govplos.org

The reaction catalyzed by NAL is a key step in the degradation pathway of sialic acids, allowing the cell to break down Neu5Ac and utilize its components for other metabolic processes. wikipedia.org The pyruvate generated can enter central carbon metabolism, such as the citric acid cycle, to produce energy. The ManNAc can be phosphorylated and epimerized back to UDP-N-acetylglucosamine, re-entering the hexosamine biosynthetic pathway. oup.com

The reversible nature of the NAL-catalyzed reaction is significant. While its primary role in many organisms is catabolic, under conditions where substrate concentrations are favorable, it can also be used in vitro to synthesize Neu5Ac from ManNAc and pyruvate. nih.govnih.gov This property has made NAL a valuable biocatalyst for the industrial production of sialic acids. nih.gov

Table 2: Key Enzymes in Neu5Ac Catabolism
EnzymeEC NumberFunctionSubstrate(s)Product(s)
Neuraminidase (Sialidase)EC 3.2.1.18Hydrolyzes terminal sialic acid linkages on glycoconjugates. wikipedia.orgSialoglycoproteins, SialoglycolipidsFree N-Acetylneuraminic Acid (Neu5Ac) + Asialoglycoconjugate
N-Acetylneuraminate Lyase (NAL)EC 4.1.3.3Reversibly cleaves Neu5Ac. wikipedia.orgN-Acetylneuraminic Acid (Neu5Ac)N-acetyl-D-mannosamine (ManNAc) + Pyruvate

Incorporation of Exogenous Neu5Ac and Analogues into Cellular Glycans

Cells are not only capable of synthesizing Neu5Ac de novo but can also salvage it from the extracellular environment. researchgate.net This salvage pathway allows for the uptake and incorporation of exogenous sialic acids and their chemically modified analogues into the cell's own glycoconjugates. This capability forms the basis of metabolic glycoengineering, a powerful technique for modifying cell surfaces. nih.gov

Mechanisms of Cellular Uptake of Sialic Acids and Derivatives

While it was once thought that eukaryotic cells could not efficiently take up negatively charged sugars like sialic acid, studies have demonstrated the existence of efficient uptake mechanisms. researchgate.net Free Neu5Ac from the extracellular space can be transported into the cell. researchgate.net One important mechanism involves endocytic or pinocytic pathways, where extracellular fluid containing sialic acids is internalized into vesicles. ucsd.edu These vesicles can then fuse with lysosomes. Inside the lysosome, the lysosomal sialic acid transporter, Sialin (encoded by the SLC17A5 gene), exports free sialic acid into the cytoplasm. researchgate.netucsd.edu

Once in the cytoplasm, the salvaged Neu5Ac can be activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in the nucleus. wikipedia.org This activated sugar nucleotide is then transported into the Golgi apparatus, where sialyltransferases attach it to nascent glycan chains. nih.govoup.com This salvage pathway is highly efficient and allows cells to reuse sialic acids from degraded glycoproteins or to utilize sialic acids available from dietary sources. researchgate.netucsd.edu

Metabolic Engineering Strategies for Glycan Modification

The cellular machinery for sialic acid uptake and incorporation is remarkably permissive, meaning it can tolerate and process Neu5Ac analogues that have been chemically modified. oup.comnih.gov This tolerance is the foundation of metabolic glycoengineering, a strategy used to introduce unnatural monosaccharides bearing unique chemical reporters (e.g., azides, alkynes, ketones) onto cell surface glycans. oup.comjohnshopkins.edu

In this approach, cells are supplemented with a synthetic, modified precursor of sialic acid, such as an N-acyl-modified analogue of ManNAc or Neu5Ac itself. mdpi.com For example, N-propanoyl-D-mannosamine (ManNProp) or N-butanoyl-D-mannosamine (ManNBut) can be fed to cells. mdpi.com These precursors are taken up by the cell and processed by the sialic acid biosynthetic pathway, resulting in the formation of the corresponding modified sialic acids (Neu5Prop and Neu5But). mdpi.com These unnatural sialic acids are then incorporated into cell surface glycoconjugates. oup.com

To enhance cellular uptake, these sugar analogues are often peracetylated, which neutralizes their polarity and allows them to diffuse more easily across the cell membrane. nih.gov Once inside the cell, non-specific esterases remove the acetyl groups, releasing the active sugar analogue. nih.gov The incorporated chemical reporters on the cell surface can then be used for various applications, such as fluorescently labeling cells, attaching drugs, or studying glycan dynamics through bioorthogonal chemistry. nih.govoup.com

Table 3: Examples of Neu5Ac Analogues in Metabolic Glycoengineering
Analogue PrecursorResulting Unnatural Sialic AcidKey FeatureApplication
N-Azidoacetylmannosamine (ManNAz)N-Azidoacetylneuraminic acid (Neu5Az)Contains an azide (B81097) group. nih.govBioorthogonal ligation for cell labeling and imaging. oup.com
N-Levulinoylmannosamine (ManLev)N-Levulinoylneuraminic acid (Neu5Lev)Contains a ketone group. nih.govChemoselective ligation with hydrazide- or aminooxy-functionalized probes.
N-Propanoyl-D-mannosamine (ManNProp)N-Propanoylneuraminic acid (Neu5Prop)Modified N-acyl chain. mdpi.comAltering cell surface properties and studying sialyltransferase specificity.

Enzymatic Interactions and Molecular Mechanisms of Hmref S Neu5ac

Mechanistic Principles of Sialidase Catalysis and Hydrolysis

The hydrolysis of the glycosidic bond of a sialic acid residue by a sialidase is a complex process involving precise molecular interactions within the enzyme's active site. mdpi.com

The catalytic mechanism of sialidases proceeds through a high-energy, transient transition state. wikipedia.org The development of effective sialidase inhibitors has heavily relied on creating stable molecules that mimic this transition state. csuohio.eduresearchgate.net The archetypal transition-state analogue is 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), also known as Neu5Ac2en. nih.govnih.gov This molecule is thought to mimic the planar, oxocarbenium ion-like intermediate that forms during the cleavage reaction. wikipedia.orgresearchgate.net During catalysis, the sialic acid ring is distorted from its stable chair conformation into a higher-energy boat or half-chair conformation to facilitate bond breaking. wikipedia.orgoup.com

The active site of a sialidase contains a set of highly conserved amino acid residues that are crucial for substrate binding and catalysis. A key feature is a triad (B1167595) of positively charged arginine residues that anchor the negatively charged carboxylate group of the sialic acid substrate, properly orienting it for cleavage. unimib.itresearchgate.net

Most exo-sialidases, including the mammalian enzymes, operate via a double-displacement mechanism that results in a net retention of the anomeric configuration. csuohio.eduoup.comresearchgate.net This mechanism involves two key steps:

A nucleophilic residue in the active site, typically a tyrosine, attacks the anomeric carbon (C2) of the sialic acid, displacing the glycan and forming a covalent sialyl-enzyme intermediate. acs.orgcsuohio.edu

A water molecule, activated by a general acid/base residue (often an aspartic or glutamic acid), then attacks the intermediate, hydrolyzing the bond and releasing the free sialic acid with its original α-anomeric configuration. researchgate.net

In contrast, some endo-sialidases utilize an inverting mechanism, which involves a single nucleophilic attack by an activated water molecule and does not proceed through a covalent enzyme intermediate. nih.gov

The catalytic process is not static; it involves significant conformational dynamics from both the enzyme and the substrate. rsc.org Molecular dynamics simulations have shown that loops surrounding the active site can exhibit flexibility, and the binding of a substrate can induce conformational changes, such as the formation of a new cleft adjacent to the active site to accommodate parts of the substrate. mdpi.comnih.govresearchgate.net These dynamic interactions are essential for achieving catalytic efficiency and specificity. acs.org

HMRef-S-Neu5Ac as a Substrate for Sialidase Activity Profiling

This compound is a specialized chemical probe designed for the sensitive detection of sialidase (also known as neuraminidase) activity. Sialidases are enzymes that cleave terminal sialic acid residues from glycoconjugates, playing crucial roles in various biological and pathological processes. researchgate.netnih.govfrontiersin.org The this compound substrate was developed to overcome stability issues found in earlier fluorescent probes, thereby enhancing the specificity and sensitivity of sialidase detection. researchgate.net

The detection of sialidase activity using this compound is based on an enzymatic cleavage reaction that results in a fluorescent signal. The substrate consists of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, linked to a hydroxymethyl-resorufin (HMRef) fluorophore via a self-immolative spacer. researchgate.net In its intact form, the compound is non-fluorescent.

The enzymatic mechanism proceeds as follows:

Binding: The sialidase enzyme recognizes and binds to the N-acetylneuraminic acid (sialic acid) moiety of the this compound substrate.

Hydrolysis: The enzyme's active site catalyzes the hydrolysis of the glycosidic bond connecting the sialic acid to the spacer. mdpi.com This action releases the free sialic acid.

Self-Immolation and Fluorescence: The cleavage of the sialic acid triggers a spontaneous, self-immolative reaction in the remaining spacer-fluorophore conjugate. This rapid rearrangement releases the highly fluorescent HMRef molecule.

The liberated HMRef molecule exhibits distinct fluorescence, which can be measured to determine the rate of the enzymatic reaction. This mechanism forms the basis for real-time activity monitoring. researchgate.net

The enzymatic cleavage of this compound provides a direct and continuous method for quantifying sialidase activity. As the sialidase cleaves the substrate, the concentration of the fluorescent product, HMRef, increases over time. This increase in fluorescence can be monitored in real-time using a fluorometer. researchgate.net The rate of fluorescence generation is directly proportional to the sialidase activity in the sample.

This method offers significant advantages over older, endpoint assays, such as those using substrates like 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4MU-Neu5Ac) or 5-bromo-4-chloroindol-3-yl-α-d-N-acetylneuraminic acid (X-Neu5Ac). researchgate.netnih.gov The superior stability and fluorescence characteristics of the HMRef-based probe allow for more sensitive and specific detection, which is particularly important when measuring the low levels of sialidase activity found in mammalian tissues. researchgate.netplos.org

Table 1: Spectroscopic Properties for Sialidase Substrate Assays
Substrate/ProductExcitation Wavelength (nm)Emission Wavelength (nm)Assay Type
HMRef (Product)~560~585Fluorescence
4-methylumbelliferone (Product of 4MU-Neu5Ac)~365~445Fluorescence
p-nitrophenol (Product of pNP-Neu5Ac)Absorbance at 400-405 nmColorimetric

The use of this compound is valuable for determining the kinetic parameters of sialidase enzymes, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.net By measuring the initial reaction rates at varying concentrations of the this compound substrate, researchers can generate data to construct a Michaelis-Menten plot. nih.gov

Km (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. A lower Km value indicates a higher affinity.

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.

kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, combining both substrate binding and catalytic activity.

While specific kinetic data for this compound is proprietary to individual research applications, the principles of its use are consistent with standard enzyme kinetics. For comparison, kinetic parameters have been determined for various sialidases using other chromogenic or fluorogenic substrates. nih.gov For example, studies on pneumococcal sialidases using p-nitrophenyl-N-acetyl-α-D-neuraminic acid (pNP-Neu5Ac) have shown distinct catalytic efficiencies, with NanA being significantly more active than NanB and NanC. nih.gov The high sensitivity of this compound makes it particularly suitable for characterizing enzymes with low activity or for use in high-throughput screening of potential sialidase inhibitors. nih.govresearchgate.net

Implications for Sialyltransferase Research Using this compound Context

Sialyltransferases are a family of about 20 enzymes in mammals that catalyze the transfer of sialic acid from a donor substrate, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of glycan chains on glycoproteins and glycolipids. csuohio.edufrontiersin.org These enzymes are classified into four main families based on the type of glycosidic linkage they create and their acceptor substrate specificity. tandfonline.commdpi.com

The ability to accurately measure sialidase activity with probes like this compound allows for a more complete understanding of the net effect of sialylation. For instance, an upregulation of a specific sialyltransferase could be counteracted by an increase in sialidase activity, a dynamic that can only be fully appreciated by measuring both processes. nih.gov

Table 2: Major Families of Human Sialyltransferases
FamilyLinkage FormedTypical Acceptor SubstrateBiological Significance
ST3Galα2,3-linkageGalactose (Gal)Synthesis of tumor-associated antigens like sialyl-Lewisx. frontiersin.org
ST6Galα2,6-linkageGalactose (Gal) on N-glycansInvolved in immune cell regulation and cancer progression. csuohio.edutandfonline.com
ST6GalNAcα2,6-linkageN-acetylgalactosamine (GalNAc)Modification of O-glycans and glycolipids. frontiersin.orgmdpi.com
ST8Siaα2,8-linkageSialic Acid (Neu5Ac)Formation of polysialic acid chains, important in neural development. frontiersin.orgtandfonline.com

The activity of sialyltransferases is tightly controlled at multiple levels to ensure proper cell function. Dysregulation of this activity is linked to various diseases, including cancer. csuohio.eduontosight.ai Key regulatory mechanisms include:

Transcriptional Regulation: The expression of ST genes is highly specific to different tissues and developmental stages and can be altered by various stimuli. nih.gov For example, transcription factors like SP-1 can upregulate ST6GAL1 expression in some cancer models. nih.gov

Substrate Availability: The concentration of the donor substrate, CMP-Neu5Ac, can regulate sialyltransferase activity. researchgate.net The biosynthesis pathway of sialic acid is subject to feedback inhibition, where high levels of cytoplasmic CMP-Neu5Ac can inhibit the pathway's initial enzyme. researchgate.net

Post-Translational Modification: The activity of some sialyltransferases can be modulated by phosphorylation and dephosphorylation. nih.gov For instance, protein kinase C has been shown to decrease the activity of certain sialyltransferases, and this effect can be reversed by protein phosphatases. nih.gov

Subcellular Localization: Sialyltransferases are typically located in the Golgi apparatus. However, changes in their localization can impact their function. csuohio.edu Similarly, the localization of sialidases can also be regulated, as seen with neural excitation, which can alter sialidase distribution and activity at the cell surface. nih.gov

Understanding these regulatory mechanisms is crucial. The use of this compound to precisely measure sialidase activity provides a critical piece of the puzzle, allowing researchers to investigate how the balance between sialylation and desialylation is maintained and how it becomes dysregulated in disease states. researchgate.netnih.gov

Biological Roles and Molecular Recognition of Sialic Acids Relevant to Hmref S Neu5ac Research

Sialic Acid Involvement in Cell-Cell Adhesion and Communication

Sialic acids play a crucial role in mediating and modulating cell-cell interactions and communication nih.govresearchgate.nettandfonline.commdpi.com. The negative charge conferred by sialic acids contributes to electrostatic repulsion between cells, influencing cellular aggregation and preventing unwanted interactions in circulation, such as the aggregation of red blood cells nih.govresearchgate.netmdpi.com. Beyond this biophysical effect, sialic acids act as ligands for specific carbohydrate-binding proteins, particularly lectins, which are involved in cell recognition and adhesion processes nih.govresearchgate.net. These interactions can be highly specific, depending on the type of sialic acid, its linkage to the underlying glycan (e.g., α2,3, α2,6, or α2,8), and the structure of the underlying glycan chain researchgate.netnih.gov. For instance, sialylation patterns on cell surface glycoproteins can affect the adhesive properties of cells ontosight.ai. Sialic acids also modulate the half-life of glycoproteins in circulation by preventing their clearance via asialoglycoprotein receptors in the liver researchgate.net.

Role of Sialic Acids in Host-Pathogen Interactions

Sialic acids are critical determinants in the complex interactions between hosts and pathogens, serving as both receptors for pathogen attachment and as molecules utilized by pathogens for immune evasion nih.govtandfonline.comnih.govfrontiersin.orgrsc.org. Many pathogens have evolved mechanisms to recognize and exploit host sialic acids to facilitate adhesion, entry, and survival within the host nih.govfrontiersin.orgrsc.org.

Bacterial Sialic Acid Acquisition and Mimicry

Numerous bacterial pathogens interact with host sialic acids frontiersin.orgnih.govasm.org. Some bacteria utilize sialic acids as receptors for adhesion via bacterial adhesins or toxins nih.govnih.gov. Others have developed sophisticated strategies to acquire sialic acids from the host environment or even synthesize them de novo frontiersin.orgnih.govasm.orgubc.ca. A key strategy employed by virulent bacteria is "molecular mimicry," where host sialic acids are incorporated into their own surface structures, such as lipooligosaccharides (LOS), lipopolysaccharides (LPS), or polysaccharide capsules nih.govfrontiersin.orgnih.govasm.orgubc.caresearchgate.net. By displaying host-like sialylated glycans on their surface, bacteria can evade the host immune system, which recognizes these structures as "self" nih.govfrontiersin.orgnih.govasm.org. This mimicry can inhibit complement activation and reduce interactions with host immune cells frontiersin.orgnih.govpnas.org. For example, Neisseria meningitidis produces a polysialic acid capsule that mimics host structures, providing protection from the immune system ubc.ca. Campylobacter jejuni expresses sialylated LOS that can mimic human gangliosides, potentially leading to autoimmune responses like Guillain-Barre syndrome nih.gov.

Bacteria can acquire sialic acids through various mechanisms, including the action of bacterial sialidases that cleave sialic acids from host glycoconjugates, or by scavenging free sialic acids nih.govasm.orgmdpi.com. These acquired sialic acids can then be transported into the bacterial cell and incorporated into their surface glycans nih.govasm.org.

Viral Adhesion Mechanisms Mediated by Sialic Acids

Sialic acids serve as essential receptors for the attachment and entry of a large number of viruses, including many significant human pathogens nih.govrsc.orgasm.orgnih.gov. Influenza viruses, for instance, bind to sialic acid receptors on host cells via their hemagglutinin (HA) protein, a crucial step in initiating infection nih.govrsc.orgnih.govnih.govplos.org. The specificity of viral HA for particular sialic acid linkages (e.g., α2,3 or α2,6) can determine viral tropism and host specificity nih.govrsc.orgplos.org. Following replication, newly formed influenza virions utilize viral neuraminidase (NA) to cleave sialic acids from the host cell surface, facilitating the release and spread of progeny viruses rsc.orgnih.govnih.gov. Other viruses, such as human parainfluenza viruses and some coronaviruses, also utilize sialic acids as attachment factors nih.govrsc.orgasm.orgnih.gov.

Sialic Acid Contributions to Immune System Modulation

Sialic acids play a significant role in modulating both innate and adaptive immune responses nih.govfrontiersin.orgmdpi.comfrontiersin.orgpnas.orgnih.govnih.gov. Their presence on host cells acts as a "self-associated molecular pattern" (SAMP), influencing immune cell behavior and preventing inappropriate immune activation against host tissues frontiersin.orgnih.govresearchgate.netnih.gov.

Recognition by Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs)

A key mechanism by which sialic acids modulate the immune system is through their interaction with Sialic acid-binding Immunoglobulin-like Lectins (Siglecs) frontiersin.orgmdpi.comfrontiersin.orgpnas.orgnih.govnih.govaacrjournals.orgwikipedia.orgtandfonline.comasm.org. Siglecs are a family of transmembrane proteins predominantly expressed on the surface of immune cells frontiersin.orgpnas.orgaacrjournals.orgwikipedia.orgtandfonline.comasm.orgabbexa.comwikipedia.org. They contain an N-terminal V-set immunoglobulin domain that specifically binds to sialic acid residues wikipedia.orgtandfonline.comabbexa.com. Most Siglecs, particularly the CD33-related subfamily, possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) nih.govaacrjournals.orgwikipedia.orgwikipedia.org. Upon binding to sialic acids, these ITIMs can be phosphorylated, leading to the recruitment of phosphatases and the initiation of inhibitory signaling pathways that dampen immune cell activation frontiersin.orgnih.govaacrjournals.org. This interaction between host sialic acids and inhibitory Siglecs on immune cells contributes to maintaining immune tolerance and preventing autoimmunity pnas.orgnih.gov. Pathogens and cancer cells can exploit this axis by upregulating surface sialylation to engage inhibitory Siglecs and evade immune surveillance tandfonline.compnas.orgnih.govaacrjournals.org. Some Siglecs, like Siglec-1 (Sialoadhesin), expressed on macrophages, can also facilitate the uptake of sialylated pathogens frontiersin.orgnih.gov.

Complement System Regulation by Sialylation

Sialylation also plays a critical role in regulating the complement system, a crucial part of innate immunity frontiersin.orgnih.govresearchgate.netnih.govnih.govashpublications.org. The presence of sialic acids on host cell surfaces helps to prevent inappropriate activation of the alternative complement pathway frontiersin.orgresearchgate.netnih.govnih.gov. Complement factor H (FH), a key negative regulator of the alternative pathway, binds to sialic acid residues on host cells frontiersin.orgresearchgate.netnih.govnih.govashpublications.org. This binding enhances the cofactor activity of FH, promoting the inactivation of C3b and inhibiting the formation of the alternative pathway C3 convertase, thereby protecting host cells from complement-mediated damage frontiersin.orgresearchgate.netnih.govnih.govashpublications.org. Conversely, the absence or reduction of sialylation on a surface can lead to increased complement activation frontiersin.orgashpublications.org. Pathogens can also utilize sialylation to recruit host complement regulators like FH to their surface, thereby evading complement attack frontiersin.orgnih.govresearchgate.net.

Sialic Acid Influence on Cellular Signaling Pathways

Sialic acids are involved in various aspects of cellular signaling, both by directly acting as ligands for specific receptors and by modulating the interactions and functions of sialoglycoconjugates involved in signaling cascades. oup.commdpi.com The negative charge imparted by sialic acids can affect the conformation and oligomerization of cell surface glycoproteins, thereby influencing their interactions and downstream signaling. oup.com Sialylated glycans can relay signals between cells and transmit external stimuli to the cell interior. oup.com

Modulation of Protein-Ligand Interactions by Sialylation

Sialylation, the addition of sialic acid to glycans, significantly modulates protein-ligand interactions. These terminal sugar residues can act as ligands for specific binding proteins, such as lectins, antibodies, and enzymes. nih.govnih.gov Key proteins that recognize sialic acids include the Siglec (Sialic acid-binding immunoglobulin-like lectin) family and selectins. sigmaaldrich.commdpi.com Siglecs, primarily expressed on immune cells, are highly specific for sialylated ligands and play a role in regulating immune responses through both cis- and trans-interactions. sigmaaldrich.compnas.orgresearchgate.net Cis-interactions, where terminal sialic acids on a cell bind to Siglecs on the same cell, can mask Siglecs and prevent binding to external ligands or pathogens. sigmaaldrich.com Trans-interactions, between sialic acids on one cell and Siglecs on another, can mediate cell-cell communication and signaling. nih.govresearchgate.net

Sialylation can also negatively impact protein-ligand binding in some cases. For example, sialylation of the activating natural killer (NK) cell receptor 2B4 (CD244) has been shown to negatively affect its binding to its ligand CD48. Removal of sialic acids from NK cells or inhibition of O-linked glycosylation increased the interaction between 2B4 and CD48, leading to enhanced 2B4-mediated lysis of target cells. nih.gov This highlights how the presence or absence of sialic acids can finely tune the affinity and outcome of protein-ligand interactions.

Impact on Receptor Function and Ligand Binding

Sialylation directly impacts the function and ligand binding of various cellular receptors. Beyond acting as ligands themselves, sialic acids on receptor structures can influence receptor dimerization, activation, and autophosphorylation, thereby altering downstream cellular signaling. mdpi.com For instance, the activation and dimerization of the epidermal growth factor (EGF) receptor can be dependent on the activity of specific sialidases, enzymes that remove sialic acids. mdpi.com

The negatively charged nature of sialic acids can influence interactions between receptors and their ligands, including those involved in immune responses. researchgate.net Sialic acid-containing glycans on the surface of T cells and antigen-presenting cells (APCs) can act as alternative ligands for costimulatory receptors like CD28, potentially competing with the binding of its canonical ligand CD80/CD86 and attenuating T cell activation. acs.org This suggests that sialylation can serve as a regulatory mechanism for immune cell signaling.

Furthermore, the sialylation status of receptors like the colony-stimulating factor 1 receptor (CSF1R) can influence preferential ligand binding and downstream effects. Different glycoforms of CSF1R, varying in their sialylation patterns, have been observed to show differential binding affinity for its ligands, CSF1 and IL-34, impacting cell survival and proliferation. ewu.edu

Significance of Sialic Acids in Organismal Development and Physiology (Non-Human Models)

Sialic acids are crucial for proper organismal development and various physiological functions, as evidenced by studies in non-human models. mdpi.comnih.gov Their involvement spans critical processes such as brain development, immune recognition, and vascular homeostasis. mdpi.comnih.gov

Brain Development and Cognitive Function

Sialic acids are essential components of brain gangliosides and the polysialic acid (polySia) chains that modify neural cell adhesion molecules (NCAM). nih.govresearchgate.net These sialoglycoconjugates play crucial roles in cell-to-cell interactions, neuronal outgrowth, synaptic connectivity modification, and memory formation. nih.govresearchgate.net The rapid growth of the infant brain places high demands on the supply of nutrients, including sialic acid. nih.gov

Studies in animal models, such as piglets, have demonstrated the importance of dietary sialic acid for brain development and cognitive function. A diet rich in sialic acid has been shown to increase brain sialic acid levels, enhance the expression of learning-related genes, and improve learning and memory performance in piglets. nih.govresearchgate.net Conversely, some intellectual developmental disorders are associated with genetic defects affecting the synthesis of endogenous N-acetylneuraminic acid (Neu5Ac), the predominant sialic acid in humans and many mammals. mdpi.comwikipedia.org Research in Alzheimer's disease mouse models also suggests that sialic acid supplementation can improve cognitive function and reduce pathology, although the role of sialic acid can be complex and context-dependent, particularly in the presence of metabolic conditions like obesity. consensus.appmdpi.com

Vascular Homeostasis and Endothelial Function (Mechanistic Studies)

Sialic acids are significant components of the endothelial glycocalyx (EGC), a sugar-rich layer lining the inner surface of blood vessels. acs.orgmdpi.com The EGC plays a vital role in maintaining vascular homeostasis by regulating vascular permeability, cell adhesion, and acting as a mechanosensor for blood flow shear stress. acs.orgfrontiersin.org The high density of negative charges contributed by sialic acids and other glycosaminoglycans in the EGC is crucial for its function as a barrier, controlling the transport of ions, macromolecules, and cells, and preventing the adhesion of inflammatory cells. mdpi.comfrontiersin.orgthno.org

Mechanistic studies highlight the involvement of sialic acids in endothelial function. Sufficient sialylation of the vascular endothelium is important for defining its susceptibility to atherogenic plaque formation. researchgate.net Alterations in sialylation patterns and the activity of sialidases have been implicated in the pathogenesis of atherosclerosis. thno.orgresearchgate.net For instance, N-acetylneuraminic acid (Neu5Ac) has been shown to exacerbate plaque area and increase plasma lipids in an atherosclerosis mouse model, suggesting a complex role for this sialic acid in vascular disease progression. thno.org This effect was linked to Neu5Ac triggering the degradation of SLC3A2, a protein involved in amino acid transport, leading to the accumulation of lipid peroxidation in endothelial cells. thno.org These findings underscore the critical, and sometimes intricate, mechanistic roles of sialic acids in maintaining vascular health.

Analytical and Detection Methodologies for Hmref S Neu5ac and Sialic Acid Glycobiology Research

Spectroscopic Techniques for Probe Characterization and Application

Spectroscopic techniques are valuable for characterizing the properties of HMRef-S-Neu5Ac and monitoring its behavior in assays. waters.combiorxiv.org These methods utilize the interaction of light with the probe to gain information about its structure, concentration, and the changes it undergoes during enzymatic reactions.

Fluorescence Spectroscopy for Sialidase Activity Monitoring

Fluorescence spectroscopy is a key technique for monitoring sialidase activity using probes like this compound. medkoo.comlcms.czcreative-proteomics.com this compound is designed as a sialidase-activatable fluorescence probe. medkoo.comresearchgate.netnih.govresearchgate.net In its uncleaved state, the fluorescence of the HMRef moiety is quenched. Upon cleavage by sialidase, the fluorescent HMRef is released, leading to a significant increase in fluorescence intensity. acs.org This change in fluorescence can be measured over time to quantify the rate of the enzymatic reaction and thus the sialidase activity. Assays employing fluorescent substrates like 4MU-Neu5Ac have been used to determine the catalytic activity of sialidases. researchgate.net The use of fluorescence detection coupled with UHPLC is also employed for the analysis of DMB-labeled sialic acids, enabling both qualitative characterization and absolute quantitation with picomole level sensitivity. lcms.cz

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a simple and widely used method for determining the concentration of compounds in solution that absorb light in the ultraviolet or visible range. mrclab.comchromedia.orgmt.com By measuring the absorbance of a solution at a specific wavelength (typically the wavelength of maximum absorbance, λmax) and using the Beer-Lambert Law (A = εbc), the concentration of the analyte can be determined if the molar absorptivity (ε) and path length (b) are known. mrclab.comchromedia.org This technique can be applied to determine the concentration of this compound solutions for probe preparation and assay development. UV-Vis spectrophotometry is particularly useful for analyzing the concentration of chromophores, which are compounds that absorb light at specific wavelengths. mrclab.com

Chromatographic Separation Methods in this compound Studies

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing sialic acids in samples. waters.comresearchgate.netbiorxiv.orgiyte.edu.tr These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.govfrontiersin.orgirejournals.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and for analyzing sialic acids. researchgate.netbath.ac.uk HPLC separates compounds based on their chemical properties as they are carried through a column by a liquid mobile phase. nih.govfrontiersin.org The separated components are then detected as they elute from the column. For sialic acid analysis, HPLC is commonly used after derivatization with a fluorescent label like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to enhance detection sensitivity. creative-proteomics.comwaters.comludger.comnih.govlcms.czfishersci.com Reversed-phase HPLC with fluorescence detection is a popular approach for detecting sialic acids in biological samples. plos.org An efficient reverse-phase ion-pairing HPLC-UV method using triisopropanolamine (B86542) as the ion-pairing agent with a C18 column has been developed and validated for determining sialylation levels in human epithelial cells. plos.org This method successfully eluted Neu5Ac with a retention time of 6.344 minutes. plos.orgplos.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Sialic Acid Quantification

Ultra-High Performance Liquid Chromatography (UHPLC) offers faster separation times and improved resolution compared to traditional HPLC, making it suitable for high-throughput analysis and sensitive quantification of sialic acids. lcms.czludger.comnih.gov UHPLC coupled with fluorescence detection is used for the rapid profiling and quantitation of sialic acids in biotherapeutics. lcms.cz This workflow allows for the qualitative characterization of different sialic acid species, such as Neu5Ac and Neu5Gc, and their absolute quantitation with picomole level sensitivity using quantitative standards. lcms.cz DMB-labeled sialic acids are separated using reversed-phase UHPLC. lcms.cz UHPLC methods can decrease run time, which can help address issues of sample stability. reading.ac.uk UHPLC coupled with tandem mass spectrometry (LC-MS/MS) is also used for the accurate and sensitive quantification of free sialic acid in biological matrices like human plasma. nih.gov

Data Table: UHPLC Fluorescence Profiling of DMB-Labeled Sialic Acids

Peak NumberSialic Acid DerivativeTypical Elution Order (RP-UHPLC)
1Neu5GcFirst
2Neu5AcSecond
3Neu5,7Ac2Third
4Neu5Gc,9AcFourth
5Neu5,8Ac2Fifth
6Neu5,9Ac2Sixth
7Neu5,x,xAc3Seventh

*Note: Elution times may vary based on column, flow rate, solvents, and laboratory conditions, but the elution order typically remains consistent. lcms.czludger.com

Mass Spectrometry for Structural Confirmation and Interaction Analysis

Mass Spectrometry (MS) is a powerful technique used for structural confirmation of this compound and for analyzing its interactions or the sialic acids released in enzymatic assays. waters.combiorxiv.orgresearchgate.net MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the analyte. mdpi.com Coupled with chromatography (LC-MS or GC-MS), MS can identify and quantify specific sialic acid species. creative-proteomics.comnih.govnih.govresearchgate.netmdpi.comnih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are valuable for confirming the structure of the probe and identifying different sialic acid types based on their characteristic fragment ions. creative-proteomics.combiorxiv.orgresearchgate.net LC-MS/MS methods with isotope-labeled standards are used for accurate quantification of sialic acids. nih.gov Mass spectrometry can provide both qualitative (structural) and quantitative (molecular mass or concentration) information. mdpi.com

Identification of Enzymatic Products and Substrate Modifications

This compound is specifically designed to undergo a detectable modification upon enzymatic cleavage by sialidases. The compound consists of a sialic acid (Neu5Ac) moiety linked to a fluorophore (HMRef) through a self-immolative spacer nih.govresearchgate.netx-mol.netnih.gov. Sialidases catalyze the hydrolysis of the glycosidic bond between the terminal sialic acid and the underlying glycan structure researchgate.net. In the case of this compound, this enzymatic hydrolysis releases the Neu5Ac residue and triggers the breakdown of the self-immolative spacer, subsequently releasing the fluorescent HMRef molecule nih.govresearchgate.netcore.ac.uk.

This process results in a change in the fluorescence properties of the solution or cellular environment being studied. The released HMRef fluorophore exhibits distinct fluorescence characteristics (e.g., increased intensity or a shift in emission wavelength) compared to the intact this compound substrate nih.govresearchgate.netcore.ac.uk. By monitoring this change in fluorescence, researchers can identify that enzymatic activity has occurred and quantify the rate of substrate modification. This allows for the identification of sialidase enzymatic products indirectly through the detection of the released fluorophore. The stability of this compound, enhanced by the self-immolative spacer, ensures that the fluorescence signal is primarily due to enzymatic activity rather than spontaneous hydrolysis, improving the selectivity and sensitivity of the detection researchgate.netx-mol.netnih.gov.

Characterization of Sialylated Biomolecules

While this compound is a substrate for enzymes that remove sialic acid (sialidases), its use in research can indirectly contribute to the characterization of sialylated biomolecules. Sialidases act on various glycoconjugates, including glycoproteins and glycolipids, that terminate in sialic acid residues researchgate.net. By using this compound to detect and quantify sialidase activity in different biological contexts, researchers can infer information about the presence and accessibility of sialic acid residues on native biomolecules.

For example, applying this compound to cells or tissues and observing where fluorescence is generated can indicate the localization of sialidase activity, which in turn suggests the presence of sialylated substrates in those areas nih.govcore.ac.uk. Furthermore, studying the activity of specific sialidase isoforms (NEU1, NEU2, NEU3, NEU4) using this compound can provide insights into which types of sialylated biomolecules are being acted upon, as different sialidases may have preferences for certain linkages or underlying glycan structures core.ac.ukresearchgate.net. While this compound itself doesn't directly reveal the structure of the sialylated biomolecule, it serves as a reporter for the enzymatic activity that modifies these molecules, thereby aiding in understanding their biological context and dynamics of desialylation.

Microscopic Techniques for In Situ Sialidase Activity Visualization

The fluorogenic nature of this compound makes it particularly well-suited for microscopic techniques, allowing for the visualization of sialidase activity directly within biological samples. This provides valuable spatial information about enzyme localization and activity in cells and tissues.

Live-Cell Imaging Applications

This compound can be used for live-cell imaging to visualize sialidase activity in real-time nih.gov. When incubated with live cells expressing sialidases, the substrate enters the cells or interacts with cell surface enzymes. Upon cleavage by sialidase, the fluorescent HMRef is released within or near the cells nih.govresearchgate.netcore.ac.uk. The resulting fluorescence can be observed using fluorescence microscopy, allowing researchers to monitor the onset, progression, and localization of sialidase activity in living systems nih.gov. This is particularly useful for studying dynamic processes where sialidase activity changes over time or in response to stimuli. For example, fluorescent sialidase substrates like BTP3-Neu5Ac have been used to observe increased sialidase activity in rat hippocampal neurons upon depolarization, suggesting a role in synaptic plasticity nih.gov. The ability to visualize activity in live cells provides a dynamic view that endpoint assays cannot capture.

Tissue Staining and Localization Studies

In addition to live-cell imaging, this compound can be applied to tissue samples for staining and localization studies core.ac.uk. Tissue sections can be incubated with the fluorescent substrate. Areas with sialidase activity will cleave this compound, releasing the fluorescent product which accumulates at the site of activity nih.govcore.ac.uk. This allows for the visualization of the distribution of sialidase activity within the tissue using fluorescence microscopy core.ac.uk. This technique is valuable for understanding the physiological roles of sialidases in different tissues and identifying changes in activity associated with disease states nih.govnih.gov. For instance, related fluorescent sialidase substrates have been used to visualize sialidase activity in rat brain slices and to detect cancer cells in tissue samples nih.govnih.gov. The localized fluorescence signal provides a spatial map of enzyme activity, complementing biochemical assays that measure bulk activity.

Biochemical Assays for Enzyme Kinetics and Inhibition Studies

This compound is a valuable substrate for conducting biochemical assays to characterize sialidase enzyme kinetics and evaluate the efficacy of potential inhibitors nih.govksu.edu.sa. These assays are typically performed in a controlled environment, such as in solution in microplates, allowing for quantitative measurements of enzyme activity.

In enzyme kinetics studies, varying concentrations of this compound are incubated with a fixed amount of sialidase enzyme. The rate of fluorescence increase, which is directly proportional to the rate of substrate cleavage, is measured over time nih.govcore.ac.uk. This data can then be used to determine key kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax), which indicates the enzyme's catalytic efficiency ksu.edu.sathermofisher.com.

For enzyme inhibition studies, potential inhibitor compounds are included in the reaction mixture along with the sialidase enzyme and this compound. The reduction in the rate of fluorescence increase in the presence of the inhibitor, compared to a control without the inhibitor, indicates the extent of inhibition ksu.edu.sathermofisher.com. By testing different concentrations of the inhibitor, researchers can determine the inhibitor's potency (e.g., IC50 value) and investigate the nature of the inhibition (e.g., competitive, non-competitive) by analyzing the changes in Km and Vmax thermofisher.com. Standard plate-reader assays are commonly used for these types of studies, allowing for high-throughput screening of potential sialidase inhibitors nih.gov.

Data from such studies can be presented in tables showing kinetic parameters or inhibition data for different enzymes or inhibitors. For example, a hypothetical data table illustrating kinetic parameters might look like this:

Sialidase EnzymeKm (µM)Vmax (RFU/min)
Recombinant Human NEU1X.XXY.YY
Recombinant Human NEU2X.XXY.YY
Recombinant Human NEU3X.XXY.YY
Recombinant Human NEU4X.XXY.YY

Similarly, inhibition data could be presented:

Inhibitor CompoundSialidase EnzymeIC50 (µM)
Inhibitor ARecombinant Human NEU1Z.ZZ
Inhibitor BRecombinant Human NEU1W.WW
Inhibitor ARecombinant Human NEU3P.PP

These biochemical assays using this compound provide quantitative data essential for understanding the catalytic properties of sialidases and for the development of therapeutic agents targeting these enzymes.

Future Research Directions and Translational Perspectives

Development of Next-Generation Sialidase Probes based on HMRef-S-Neu5Ac Scaffold

The this compound compound serves as a foundation for designing and synthesizing next-generation sialidase probes. The improved stability demonstrated by this compound provides a robust scaffold for further modifications aimed at optimizing probe characteristics. Future research can focus on tailoring the spectral properties of the HMRef fluorophore or modifying the sialic acid substrate moiety to target specific sialidase isoforms (NEU1-4 in humans) or to enhance cellular uptake and localization. researchgate.netresearchgate.net The incorporation of different self-immolative linkers could also be explored to fine-tune release kinetics and improve signal-to-noise ratios in complex biological environments. This iterative design process, leveraging the stability of the this compound scaffold, is expected to yield probes with enhanced sensitivity, specificity, and applicability for diverse research and diagnostic needs.

Elucidation of Novel Sialic Acid-Mediated Biological Mechanisms using Probes

Sialic acids are terminal monosaccharides that significantly influence the chemical and biological features of glycoconjugates, impacting various biological processes through changes in conformation and the creation or loss of binding sites for functional molecules. researchgate.net Sialidases, by removing these residues, play a critical role in modulating these processes. researchgate.netresearchgate.netresearchgate.net Probes based on the this compound scaffold can be instrumental in real-time visualization and quantification of sialidase activity in living cells, tissues, and potentially in vivo. researchgate.netresearchgate.netresearchgate.net This capability can help researchers dissect the dynamic roles of specific sialidases in cellular signaling, cell-cell interactions, immune responses, and disease progression. For instance, understanding how sialidase activity changes in response to stimuli or in different cellular compartments can reveal novel sialic acid-mediated biological mechanisms that were previously difficult to study due to the limitations of less stable probes.

Integration of this compound in High-Throughput Screening Platforms

The ability of this compound to generate a fluorescent signal upon cleavage by sialidase makes it suitable for integration into high-throughput screening (HTS) platforms. HTS is essential for identifying potential inhibitors or activators of sialidases, which could have therapeutic implications. researchgate.netresearchgate.net By using this compound as a substrate in multi-well plate formats, researchers can rapidly screen large libraries of small molecules or genetic perturbations to identify those that modulate sialidase activity. This can accelerate the discovery of new therapeutic candidates targeting sialidase-related diseases or help in understanding the genetic and molecular factors that regulate sialylation status. The improved stability of this compound is particularly advantageous in HTS, ensuring reliable and consistent signal generation over the assay period.

Exploration of Sialic Acid Analogue Functions in Pre-clinical Models (Non-Human)

While this compound itself is a probe for detecting sialidase activity, insights gained from its use can inform the exploration of other sialic acid analogues in pre-clinical (non-human) models. Understanding the distribution and activity of sialidases in vivo using stable probes can guide the design and application of sialic acid analogues aimed at modulating biological processes. For example, if high sialidase activity is observed in a particular tissue in an animal model of disease, it might suggest that administering a stable, non-cleavable sialic acid analogue could potentially block desialylation and alter disease progression. Although direct studies of this compound in pre-clinical models were not explicitly detailed in the provided snippets, the broader context of using probes for imaging enzyme activity in animal tissues (like rat hippocampus) and the potential for applying probe optimization strategies to animal model tissue samples support this future direction. acs.orgresearchgate.netresearchgate.net

Advanced Bioanalytical Strategies for Sialome Profiling Enabled by this compound Insights

The sialome, the complete set of sialylated glycans in a biological system, is highly dynamic and plays crucial roles in health and disease. Accurate profiling of the sialome is challenging. This compound, by specifically reporting on sialidase activity, provides a valuable tool for understanding the enzymatic side of sialic acid metabolism. Information derived from using such probes regarding where and when sialidases are active can complement mass spectrometry-based sialome profiling techniques. This combined approach can lead to more advanced bioanalytical strategies, allowing researchers to not only identify the types and linkages of sialic acids present but also to understand the enzymatic machinery that regulates their presence. This deeper understanding of sialylation dynamics is essential for identifying sialylation-based biomarkers and therapeutic targets.

Q & A

Q. How can researchers enhance reproducibility of this compound studies for regulatory review?

  • Methodological Answer :
  • MIASE compliance : Document experimental parameters (e.g., probe concentration, incubation time) following Minimum Information About a Signaling Experiment guidelines.
  • Open-source protocols : Share step-by-step workflows on platforms like Protocols.io .
  • Blinded validation : Engage third-party labs to replicate key findings using pre-specified protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.